methyl 4-nitro-1H-indazole-1-carboxylate
Overview
Description
Methyl 4-nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method is the nitration of 1H-indazole-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitro-1H-indazole-1-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in a suitable solvent.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: 4-amino-1H-indazole-1-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-nitro-1H-indazole-1-carboxylic acid.
Scientific Research Applications
Methyl 4-nitro-1H-indazole-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities. The exact pathways and molecular targets involved can vary based on the specific biological context.
Comparison with Similar Compounds
Methyl 4-nitro-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-amino-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activities.
Methyl 4-chloro-1H-indazole-1-carboxylate:
Methyl 4-methyl-1H-indazole-1-carboxylate: Has a methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for various chemical transformations and biological activities.
Properties
IUPAC Name |
methyl 4-nitroindazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)11-7-3-2-4-8(12(14)15)6(7)5-10-11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTCGUBUWFAJBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621829 | |
Record name | Methyl 4-nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
581812-75-1 | |
Record name | 1H-Indazole-1-carboxylic acid, 4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581812-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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